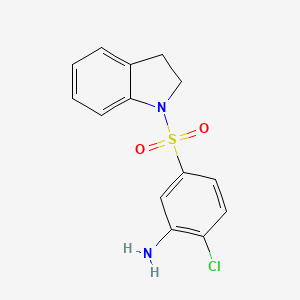
2-Chloro-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-aniline is an important organic compound used in the synthesis of various pharmaceuticals, biochemicals, and other compounds. It is a white, crystalline solid that is soluble in water and ethanol and has a melting point of 32-35°C. This compound has been used in a variety of scientific research applications due to its ability to act as a nucleophile and a catalyst in organic reactions.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis Techniques: Innovative synthesis techniques have been developed for indole derivatives, which are key intermediates in various biologically active compounds. For instance, Zhao et al. (2016) discuss the preparation of 5-substituted indol-2,3-diones, demonstrating the optimization of synthesis methods suitable for industrial production (Zhao et al., 2016).
- Catalytic Synthesis Approaches: Turský et al. (2010) describe a method for synthesizing 2,3-disubstituted indoles, showcasing the efficiency of using iridium and ruthenium catalysts (Turský et al., 2010).
Chemical Reactions and Properties
- Reaction Mechanisms: Muralikrishna et al. (2014) explore the synthesis and characterization of a series of indole derivatives, revealing insights into reaction mechanisms and potential applications in antimicrobial activity (Muralikrishna et al., 2014).
- Efficient Procedure Development: Hiroya et al. (2004) investigated efficient methods for indole synthesis using Cu(II) salts, highlighting the application of this methodology in natural product synthesis (Hiroya et al., 2004).
Biological and Medical Applications
- Cancer Detection and Imaging: Pham et al. (2005) developed a water-soluble near-infrared dye for cancer detection, demonstrating the potential of indole derivatives in optical imaging for medical applications (Pham et al., 2005).
Propiedades
IUPAC Name |
2-chloro-5-(2,3-dihydroindol-1-ylsulfonyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2S/c15-12-6-5-11(9-13(12)16)20(18,19)17-8-7-10-3-1-2-4-14(10)17/h1-6,9H,7-8,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMHLVSIRFWFMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC(=C(C=C3)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


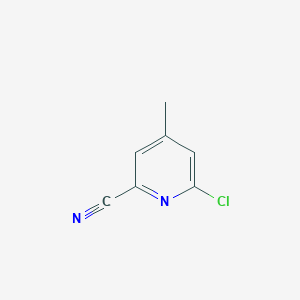
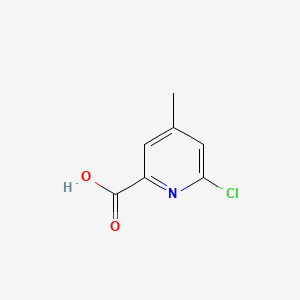
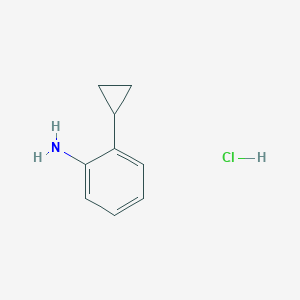
![(3'-Nitro[1,1'-biphenyl]-4-yl)methanol](/img/structure/B1359212.png)
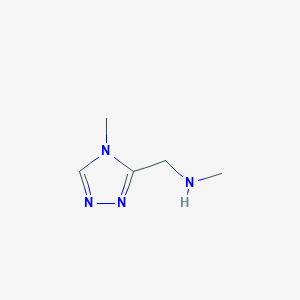
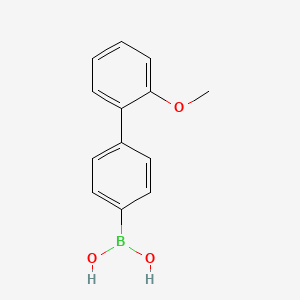
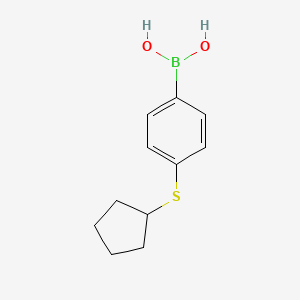
![Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B1359220.png)
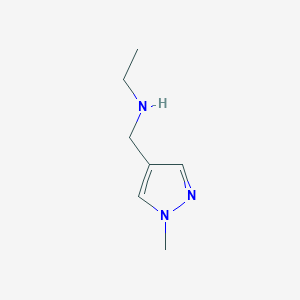
![1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methylmethanamine](/img/structure/B1359227.png)
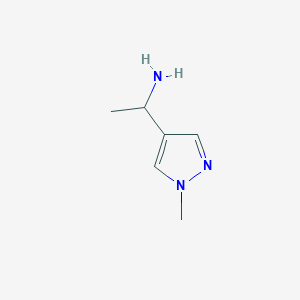
![N-Methyl-N-[3-(1,3,5-trimethyl-1H-pyrazol-4-YL)-propyl]amine](/img/structure/B1359230.png)
